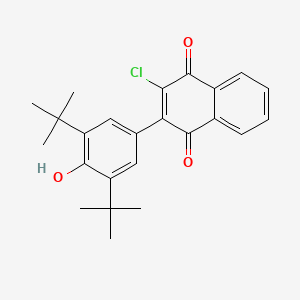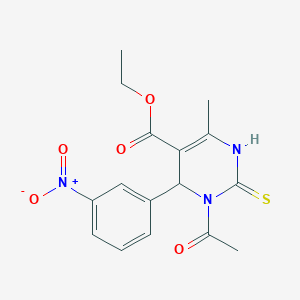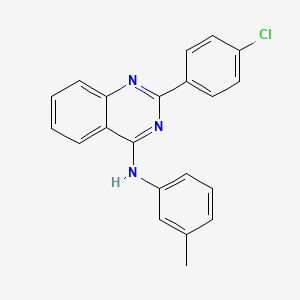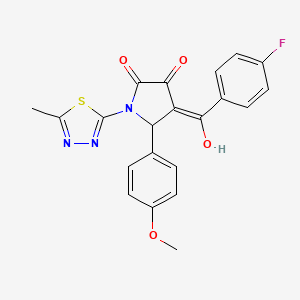
2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone is a synthetic organic compound with the molecular formula C24H25ClO3 It is a derivative of naphthoquinone, characterized by the presence of a chloro group and a hydroxyphenyl group with tert-butyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone typically involves the chlorination of 3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the hydroxyphenyl group can interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(4-hydroxyphenylamino)naphthoquinone
- 3-Chloro-2-(3,4-dimethylanilino)-1,4-naphthoquinone
- 2-Bromo-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone
Uniqueness
2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone is unique due to the presence of both a chloro group and a hydroxyphenyl group with bulky tert-butyl substituents. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other naphthoquinone derivatives.
属性
CAS 编号 |
135979-40-7 |
|---|---|
分子式 |
C24H25ClO3 |
分子量 |
396.9 g/mol |
IUPAC 名称 |
2-chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C24H25ClO3/c1-23(2,3)16-11-13(12-17(22(16)28)24(4,5)6)18-19(25)21(27)15-10-8-7-9-14(15)20(18)26/h7-12,28H,1-6H3 |
InChI 键 |
PTHSANSKCAYXDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626119.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11626131.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626132.png)


![N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11626143.png)
![N-(3-Chloro-2-methylphenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11626146.png)


![isopropyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11626157.png)

![N-(4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide](/img/structure/B11626161.png)
![ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626173.png)

